methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
CAS No.: 2227205-23-2
Cat. No.: VC4721080
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227205-23-2 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.202 |
| IUPAC Name | methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3 |
| Standard InChI Key | LNCHOVVXTIZYHX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CN=C(C=C2N1)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold and Substituents
The compound features a pyrrolo[3,2-c]pyridine backbone, where the pyrrole ring is fused to the pyridine ring at positions 3 and 2-c (Figure 1). The 6-position is substituted with a methyl ester group (-COOCH₃), while the 2-position of the pyrrole ring bears a methyl group (-CH₃). This substitution pattern influences electronic distribution and steric interactions, critical for molecular recognition in biological systems .
Table 1: Structural Comparison with Analogous Pyrrolopyridines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 2-methyl, 6-methyl ester |
| Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | C₁₁H₁₂N₂O₂ | 204.22 | 2-methyl, 6-ethyl ester |
| Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | C₉H₇BrN₂O₂ | 255.07 | 3-bromo, 6-methyl ester |
The positional isomerism (e.g., [3,2-c] vs. [3,2-b] fusion) and substituent variations significantly alter physicochemical and biological properties. For instance, bromination at the 3-position enhances electrophilicity, enabling cross-coupling reactions , while ester groups at the 6-position improve solubility and serve as synthetic handles for further derivatization .
Synthesis and Production
Industrial Manufacturing
MolCore BioPharmatech reports industrial-scale production of this compound with ≥97% purity under ISO-certified processes . Key steps likely include:
-
Continuous Flow Reactors: Enhancing reaction control and yield for cyclization steps.
-
Catalytic Systems: Palladium-based catalysts for selective coupling reactions.
-
Purification Techniques: Chromatography and recrystallization to achieve pharmaceutical-grade material .
Physicochemical Properties
Experimental and Predicted Data
The absence of experimental melting/boiling points suggests challenges in isolation or stability under standard conditions. Predicted LogP values indicate balanced lipophilicity, suitable for cell membrane permeability in drug candidates.
Research Findings and Biological Activity
Table 2: Select Kinase Inhibitors Based on Pyrrolopyridine Scaffolds
| Compound | Target Kinase | IC₅₀ (nM) | Indication |
|---|---|---|---|
| N/A* | MPS1 | N/A | Solid Tumors |
| AZ-23 | Aurora B | 7 | Hematologic Cancers |
| GSK-107 | JAK2 | 12 | Myeloproliferative Disorders |
*Direct data unavailable for methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate.
Applications in Pharmaceutical Development
Intermediate for API Synthesis
This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). The methyl ester at position 6 is readily hydrolyzed to carboxylic acids for amide bond formation or reduced to alcohols for prodrug strategies . For example:
-
Hydrolysis:
-
Amidation: Reaction with amines to yield carboxamides, enhancing target affinity.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the pyrrolopyridine scaffold have elucidated critical SAR trends:
-
2-Methyl Group: Enhances metabolic stability by shielding the pyrrole nitrogen from oxidation.
-
6-Ester Group: Balances solubility and serves as a synthetic handle; ethyl esters (e.g., ) prolong half-life compared to methyl .
-
Ring Fusion Position: [3,2-c] fusion optimizes planar geometry for kinase binding vs. [2,3-b] isomers .
Comparative Analysis with Analogues
Ethyl vs. Methyl Esters
Replacing the 6-methyl ester with an ethyl group (as in ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate ) increases molecular weight by 14.02 g/mol and logP by ~0.5, potentially enhancing blood-brain barrier penetration .
Brominated Derivatives
Future Directions and Challenges
Research Gaps
-
Biological Screening: No published data on this compound’s activity against kinases or other targets.
-
Metabolic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) properties remain uncharacterized.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume